molecular formula C8H10Cl3N B6215946 [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride CAS No. 90389-11-0

[(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6215946
CAS RN: 90389-11-0
M. Wt: 226.5
InChI Key:
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Description

2,5-Dichlorophenylmethyl(methyl)amine hydrochloride (DCPMM) is a synthetic compound of the amine class with a wide range of applications in the scientific and medical industries. DCPMM is a highly water-soluble, white crystalline solid with a molecular weight of 303.8 g/mol. It is commonly used as a reagent in organic chemistry reactions, as a precursor for the synthesis of pharmaceuticals and other compounds, and as a tool for studying enzyme-catalyzed reactions. DCPMM has a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

[(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride is used in a variety of scientific research applications, including enzyme kinetics, enzyme inhibition, and drug metabolism studies. It is commonly used as a reagent in organic chemistry reactions, as a precursor for the synthesis of pharmaceuticals and other compounds, and as a tool for studying enzyme-catalyzed reactions. [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

Mechanism of Action

[(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride binds to the active site of MAO, preventing the enzyme from breaking down the neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce a variety of effects, including increased alertness and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride depend on the dose and duration of exposure. At low doses, [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride can produce a variety of effects, including increased alertness, improved mood, increased energy levels, and improved cognitive function. At higher doses, [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride can produce a sedative effect and can cause dizziness, nausea, and headaches. Long-term exposure to [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride can lead to tolerance and dependence.

Advantages and Limitations for Lab Experiments

[(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride is a useful tool for laboratory experiments due to its wide range of applications in organic chemistry and enzyme studies. Its water solubility makes it easy to use in a variety of reactions, and its ability to inhibit MAO makes it a useful tool for studying the effects of monoamine neurotransmitters. However, [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride has some limitations for laboratory experiments. Its effects can be unpredictable, and it can be toxic at higher doses. Additionally, its effects can vary depending on the dose, duration of exposure, and individual factors.

Future Directions

The future of [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride research is promising. Potential future directions include further research into its effects on monoamine neurotransmitters, as well as its potential as an antidepressant and antifungal agent. Additionally, further research into its use as a reagent in organic chemistry reactions and its potential as a precursor for the synthesis of new compounds is needed. Finally, further research into its safety and toxicity is needed to ensure its safe use in laboratory experiments.

Synthesis Methods

[(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride can be synthesized from 2,5-dichlorobenzyl chloride, which is reacted with methylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a salt of the amine, which can be isolated and purified by recrystallization. The reaction mechanism involves the nucleophilic substitution of the chlorine atoms of the 2,5-dichlorobenzyl chloride by the methylamine, forming an intermediate, followed by proton transfer from the base to the nitrogen atom of the intermediate to form the amine salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride involves the reaction of 2,5-dichlorobenzyl chloride with methylamine followed by hydrochloric acid to form the final product.", "Starting Materials": [ "2,5-dichlorobenzyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 2,5-dichlorobenzyl chloride to a flask", "Step 2: Add methylamine to the flask and stir for several hours", "Step 3: Add hydrochloric acid to the flask and stir for several more hours", "Step 4: Filter the resulting solid and wash with water", "Step 5: Dry the solid to obtain [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride" ] }

CAS RN

90389-11-0

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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